molecular formula C16H16N2S B2875635 5-methyl-2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole CAS No. 449813-26-7

5-methyl-2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole

Cat. No.: B2875635
CAS No.: 449813-26-7
M. Wt: 268.38
InChI Key: QKCJOAOPYIEEGM-UHFFFAOYSA-N
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Description

5-methyl-2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. This particular compound features a benzimidazole core substituted with a 5-methyl group and a 4-methylbenzylthio group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the 5-Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the 4-Methylbenzylthio Group: The final step involves the nucleophilic substitution of the benzimidazole core with 4-methylbenzyl chloride in the presence of a base like sodium hydride to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzimidazole ring or the sulfur atom, potentially yielding reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole nitrogen or the benzyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Material Science: It can be incorporated into polymers or used as a building block for advanced materials.

Biology and Medicine

    Antimicrobial Agents: Due to its benzimidazole core, the compound may exhibit antimicrobial activity against a range of pathogens.

    Anticancer Research: The compound can be investigated for its potential anticancer properties, particularly in targeting specific cancer cell lines.

Industry

    Corrosion Inhibitors: Benzimidazole derivatives are known for their corrosion-inhibiting properties, making this compound a potential candidate for protecting metals in industrial applications.

Mechanism of Action

The mechanism of action of 5-methyl-2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to the active sites of enzymes, inhibiting their activity. The sulfur atom in the thioether group may also participate in binding interactions, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Methylbenzyl)thio)-1H-benzo[d]imidazole
  • 5-Methyl-1H-benzo[d]imidazole
  • 4-Methylbenzylthioacetic acid

Uniqueness

5-methyl-2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole is unique due to the presence of both the 5-methyl and 4-methylbenzylthio groups, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives. These substitutions can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-methyl-2-[(4-methylphenyl)methylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c1-11-3-6-13(7-4-11)10-19-16-17-14-8-5-12(2)9-15(14)18-16/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCJOAOPYIEEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(N2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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